1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride
Description
Properties
Molecular Formula |
C9H13Cl2F3N2O |
|---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c1-6-7(4-13)14-3-2-8(6)15-5-9(10,11)12;;/h2-3H,4-5,13H2,1H3;2*1H |
InChI Key |
GRENSXPVOOAZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)OCC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Introduction of the Trifluoroethoxy Group
The trifluoroethoxy group is introduced via nucleophilic substitution on a halogenated pyridine precursor, typically 2-chloropyridine or 2-bromopyridine. The process involves:
- Reagents: 2,2,2-trifluoroethanol (or its derivatives), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Reaction Conditions: Elevated temperatures (~80–120°C) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism:
The base deprotonates trifluoroethanol, generating a nucleophilic trifluoroethoxide ion, which then displaces the halogen on the pyridine ring via nucleophilic aromatic substitution (SNAr). This method is supported by literature where similar substitutions yield high regioselectivity and efficiency.
2-chloropyridine + 2,2,2-trifluoroethanol + K₂CO₃ → 2-(2,2,2-trifluoroethoxy)pyridine
Optimization and Yield
Research indicates that reaction temperature, solvent choice, and molar ratios significantly influence the yield. The typical yield for this step is reported to be around 80–95%, with reaction times ranging from 12–24 hours.
Introduction of the Methanamine Group at the 2-Position
Reductive Amination
The methanamine moiety can be introduced via reductive amination of the pyridine derivative with formaldehyde or formamide derivatives, followed by reduction using agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
Direct Nucleophilic Substitution
Alternatively, nucleophilic substitution at the 2-position with aminomethyl reagents, such as aminomethyl chlorides or amines, can be employed under basic conditions.
Specific Protocols
A typical protocol involves:
- Reacting the pyridine trifluoroethoxy derivative with formaldehyde in the presence of a reducing agent.
- Purification via crystallization or chromatography.
Yield and Purity:
Yields for this step are generally around 70–90%, with high purity confirmed via NMR and mass spectrometry.
Formation of the Dihydrochloride Salt
The free base is converted into its dihydrochloride salt to improve stability and facilitate handling:
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine + HCl → Dihydrochloride salt
This is achieved by bubbling dry hydrogen chloride gas into a solution of the free base in an appropriate solvent, such as diethyl ether or ethanol, under controlled conditions.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-chloropyridine + trifluoroethanol | K₂CO₃, DMF, 80–120°C | 80–95% | Regioselective for pyridine 2-position |
| 2 | Introduction of methanamine | Formaldehyde + reducing agent | Methanol, room temp | 70–90% | Via reductive amination |
| 3 | Salt formation | HCl gas | Ether or ethanol, room temp | Quantitative | Stabilizes compound as dihydrochloride |
In-Depth Research Findings and Data Tables
Reaction Conditions and Yields
Analytical Validation
Notes on Scale-Up and Industrial Synthesis
Recent advances suggest that continuous flow chemistry can be employed for large-scale synthesis, improving safety and efficiency. Precise control of temperature, reactant addition rates, and in-line purification are critical for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain receptors, while the methanamine group facilitates its interaction with enzymes and other proteins. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine Dihydrochloride (CAS: 953780-72-8)
- Molecular Formula : C₉H₁₃Cl₂F₃N₂O (identical to the target compound).
- Key Differences : The TFE group is at position 5 (vs. 4 in the target), and the amine is part of an ethyl chain (vs. methanamine). The (R)-enantiomer configuration may confer distinct stereochemical interactions .
- Implications : Positional isomerism could alter binding affinity in chiral environments, such as enzyme active sites.
Pyridine Derivatives with Trifluoromethyl Groups
(2-(Trifluoromethyl)pyridin-4-yl)methanamine Hydrochloride (CAS: 1159813-38-3)
- Molecular Formula : C₇H₈ClF₃N₂.
- Key Differences : A trifluoromethyl (-CF₃) group replaces the TFE (-OCH₂CF₃) at position 4.
Methanamine Salts with Heterocyclic Moieties
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂FN₂O.
- Key Differences : A fluorine atom replaces the TFE group, and the amine is part of an ethoxy linker.
- Implications : Reduced steric bulk compared to TFE may improve solubility but diminish electron-withdrawing effects .
Pharmacologically Relevant Structural Analogues
Dexlansoprazole (CAS: 138530-94-6)
- Molecular Formula : C₁₆H₁₄F₃N₃O₂S.
- Key Similarities : Shares the 3-methyl-4-TFE-pyridinyl moiety.
- Key Differences : Contains a sulfinyl benzimidazole core (vs. methanamine), functioning as a proton pump inhibitor.
- Implications : The target compound’s methanamine group suggests divergent mechanisms, possibly targeting amine receptors or transporters instead of H⁺/K⁺ ATPases .
Data Table: Structural and Molecular Comparisons
Key Research Findings and Implications
Substituent Position Matters : The TFE group’s position (4 vs. 5) on pyridine significantly impacts electronic distribution and steric interactions, as seen in the target compound vs. CAS 953780-72-8 .
Salt Form Influences Solubility: Dihydrochloride salts (target, CAS 953780-72-8) enhance aqueous solubility compared to mono-hydrochlorides (e.g., CAS 1159813-38-3) .
Trifluoroethoxy vs.
Pharmacological Divergence: Unlike dexlansoprazole, the target compound lacks a sulfinyl benzimidazole motif, suggesting a non-PPI mechanism .
Biological Activity
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Molecular Formula : C16H18F3N3O2S
Molecular Weight : 385.36 g/mol
CAS Number : 131926-99-3
Structure : The compound features a pyridine ring substituted with a trifluoroethoxy group and a methanamine moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate potassium channels, influencing neuronal excitability and potentially providing therapeutic effects for neurological disorders. The trifluoroethoxy group enhances the lipophilicity of the compound, which can improve its ability to cross biological membranes and interact with target receptors.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds related to this compound. For instance, analogs have shown promising results in inhibiting tumor growth in xenograft models. One study demonstrated that compounds with similar structures exhibited significant anti-tumor activity without notable toxicity at effective dosages .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies revealed that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is believed to be mediated through the modulation of signaling pathways associated with cell survival .
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Study : A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal cell death by approximately 40% under oxidative stress conditions .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride?
The synthesis typically involves sequential functionalization of a pyridine core. A common route starts with 3-methyl-4-hydroxypyridine-2-carbaldehyde, which undergoes trifluoroethylation using 2,2,2-trifluoroethyl triflate or analogous agents under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . The aldehyde group is then reduced to a primary amine via reductive amination (NaBH₄ or BH₃·THF) and subsequently converted to the dihydrochloride salt using HCl in methanol. Yield optimization (e.g., 23% for intermediate urea derivatives) requires precise stoichiometric control and purification via recrystallization .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS for [M+H]+ ions).
- HPLC with UV detection to assess purity (>95% threshold for biological assays).
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, often using SHELXL/SHELXD programs for refinement .
Q. How does the dihydrochloride salt form enhance solubility and stability in preclinical studies?
The dihydrochloride salt improves aqueous solubility by increasing polarity and enabling salt-bridge interactions in polar solvents. Stability is enhanced via protonation of the amine group, reducing oxidative degradation. For in vivo studies, formulations often use saline or PBS (pH 4–5) to maintain solubility .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide optimization of bioactivity in related pyridine derivatives?
Modifications to the trifluoroethoxy group or pyridine methyl position significantly alter target affinity. For example:
- Trifluoroethoxy group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurological targets .
- Methyl substitution at pyridine C3 : Reduces steric hindrance for receptor binding, as shown in urea derivatives (e.g., compound 7u with IC₅₀ < 100 nM in kinase assays) .
- Comparative table :
Q. How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on activity?
Chiral resolution is achieved via:
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC).
- Asymmetric synthesis with enantioselective catalysts (e.g., Ru-BINAP complexes for hydrogenation).
The (R)-enantiomer of analogous compounds shows 3–5× higher receptor-binding affinity than (S)-forms, underscoring the need for stereochemical control .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
- Physicochemical profiling : Measure logP and plasma protein binding to predict bioavailability gaps.
- Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
- Formulation adjustments : Introduce co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance in vivo exposure .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides atomic-level resolution of the trifluoroethoxy group’s conformation and salt interactions. SHELXL refinement is critical for modeling disorder in flexible side chains, with R-factor thresholds < 0.05 ensuring reliability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s kinase inhibition profile?
Contradictions often arise from assay conditions (e.g., ATP concentration variations). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
